molecular formula C6H10O3S B15345550 Methyl 3-(acetylsulfanyl)propanoate CAS No. 6291-62-9

Methyl 3-(acetylsulfanyl)propanoate

Cat. No.: B15345550
CAS No.: 6291-62-9
M. Wt: 162.21 g/mol
InChI Key: RUXHQWGGLGBRJS-UHFFFAOYSA-N
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Description

Methyl 3-(acetylsulfanyl)propanoate is an organic compound with the molecular formula C6H10O3S It is a derivative of propanoic acid, featuring an acetylsulfanyl group attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(acetylsulfanyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(acetylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-mercaptopropanoic acid with acetic anhydride to form 3-(acetylsulfanyl)propanoic acid, which is then esterified with methanol. This two-step process allows for greater control over the reaction conditions and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, and other acylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-(acetylsulfanyl)propanol.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Methyl 3-(acetylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates. It serves as a model compound for understanding the behavior of similar biological molecules.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of methyl 3-(acetylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes that catalyze the cleavage of the acetylsulfanyl group, leading to the formation of active metabolites. The molecular targets and pathways involved can vary, but typically include enzymes such as esterases and sulfatases.

Comparison with Similar Compounds

Methyl 3-(acetylsulfanyl)propanoate can be compared with other similar compounds such as:

    Methyl 3-(methylsulfanyl)propanoate: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group. This difference can affect its reactivity and applications.

    Ethyl 3-(acetylsulfanyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group. This can influence its solubility and reactivity.

    Methyl 3-(acetylsulfanyl)butanoate: Similar structure but with an additional carbon in the propanoate chain. This can affect its physical properties and reactivity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of sulfur-containing esters in organic synthesis and industrial applications.

Biological Activity

Methyl 3-(acetylsulfanyl)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound is an ester derived from propanoic acid, featuring an acetylsulfanyl group that may contribute to its reactivity and biological interactions. The chemical formula is C6H10O2SC_6H_{10}O_2S.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The compound acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes, thus reducing cellular damage.

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi.

  • Case Study : In vitro tests showed that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for both bacteria.
PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50
Candida albicans75

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which can be beneficial in conditions characterized by chronic inflammation.

  • Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The acetylsulfanyl group may facilitate the donation of electrons to neutralize free radicals.
  • Enzyme Modulation : It may enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Cytokine Regulation : The compound appears to modulate signaling pathways involved in inflammation, potentially through the inhibition of NF-kB activation.

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary data suggest low toxicity at therapeutic doses; however, long-term studies are necessary to assess chronic exposure effects.

Properties

CAS No.

6291-62-9

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl 3-acetylsulfanylpropanoate

InChI

InChI=1S/C6H10O3S/c1-5(7)10-4-3-6(8)9-2/h3-4H2,1-2H3

InChI Key

RUXHQWGGLGBRJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC(=O)OC

Origin of Product

United States

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